1-Ethylpyridinium iodide

Overview

Description

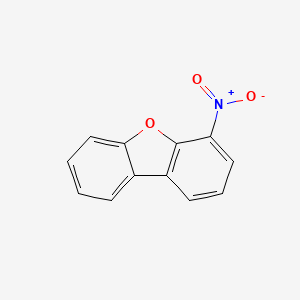

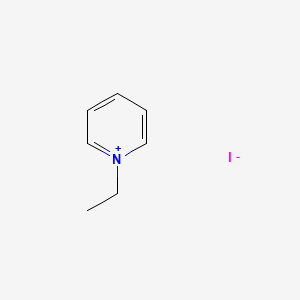

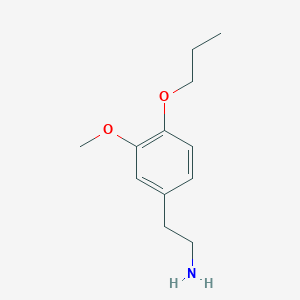

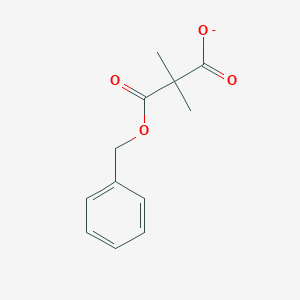

1-Ethylpyridinium iodide is a chemical compound with the molecular formula C7H10IN . It is also known by other names such as ethylpyridinium iodide and 1-ethylpyridin-1-ium iodide .

Synthesis Analysis

1-Ethylpyridinium iodide can be synthesized by Knoevenagel condensation of 1-ethyl-2-methyl pyridinium iodide, which is prepared from 2-picoline and ethyl iodide and 2,4-dimethoxy benzaldehyde in the presence of piperidine as a catalyst .Molecular Structure Analysis

The molecular weight of 1-Ethylpyridinium iodide is 235.07 g/mol . The InChIKey is FSRVQSSHFLOXGR-UHFFFAOYSA-M . The Canonical SMILES is CC [N+]1=CC=CC=C1. [I-] .Chemical Reactions Analysis

In one study, Bismuth (III) iodide reacted with 1‑ethyl-3-methylpyridinium iodide in acetonitrile at a temperature of 70°C for 60 min .Physical And Chemical Properties Analysis

1-Ethylpyridinium iodide has a molecular weight of 235.07 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 1 . The Exact Mass is 234.98580 g/mol .Scientific Research Applications

Photocatalysis

1-Ethylpyridinium iodide has been explored for its potential in photocatalysis. This compound can be used to create hybrid materials that exhibit unique optical properties, making them suitable for light-driven chemical reactions. These materials can harness solar energy to drive reactions, offering a sustainable approach to chemical synthesis and environmental remediation .

Cellulose Dissolution and Depolymerization

1-Ethylpyridinium iodide is one of the pyridinium-based ionic liquids studied for its interaction with cellulose. Unlike its chloride and bromide counterparts, it does not dissolve cellulose, which highlights its unique behavior in biomass processing. This property is crucial for understanding and optimizing the use of ionic liquids in the conversion of lignocellulosic biomass into valuable chemicals .

Supramolecular Chemistry

In supramolecular chemistry, 1-Ethylpyridinium iodide is used to form complex structures through non-covalent interactions, such as halogen bonding. These interactions are significant for creating new materials with specific properties, such as enhanced stability and unique electronic characteristics. These materials have potential applications in areas like molecular electronics and nanotechnology .

Organic Synthesis

1-Ethylpyridinium iodide is utilized in organic synthesis as a reagent or catalyst. Its ionic nature and reactivity make it suitable for facilitating various chemical transformations, including alkylation, oxidation, and coupling reactions. This versatility is valuable for developing new synthetic pathways and improving existing ones in pharmaceutical and chemical industries .

Electrochemical Applications

The ionic nature of 1-Ethylpyridinium iodide makes it a candidate for use in electrochemical applications. It can be used in the development of electrolytes for batteries and supercapacitors, where its stability and conductivity are beneficial. These applications are critical for advancing energy storage technologies .

Material Science

1-Ethylpyridinium iodide is involved in the synthesis and characterization of new materials, such as stilbazolium derivatives. These materials are studied for their potential use in nonlinear optics, where they can contribute to the development of advanced photonic devices. The unique structural properties of these materials are essential for their performance in optical applications .

Thermochromic Materials

Research has shown that 1-Ethylpyridinium iodide can be part of thermochromic materials, which change color in response to temperature changes. These materials have applications in sensors, smart windows, and other devices that require temperature-sensitive properties. The ability to fine-tune these properties through chemical modifications is a significant advantage .

Luminescent Materials

1-Ethylpyridinium iodide is also used in the development of luminescent materials. These materials can emit light when excited by an external source, making them useful in displays, lighting, and bioimaging. The specific luminescent properties can be tailored by modifying the chemical structure, allowing for a wide range of applications .

One-Dimensional Supramolecular Hybrid Iodobismuthate (1-EtPy) Reaction behavior of cellulose in various pyridinium-based ionic liquids Synthesis, growth, and characterization of new stilbazolium

Future Directions

Research on iodide compounds, including 1-Ethylpyridinium iodide, is ongoing. For example, a study has shown that the introduction of 1-Ethylpyridinium iodide into a phosphor resulted in a thermochromic phosphor with near-unity photoluminescence efficiency . This suggests potential future applications in light-emitting diodes .

Mechanism of Action

Target of Action

1-Ethylpyridinium iodide is a structurally diverse pyridinium salt It’s known that pyridinium salts are common structures in many natural products and bioactive pharmaceuticals .

Mode of Action

In a supramolecular complex, diiodine fragments are “captured” by iodobismuthate anions via the system of non-covalent i···i interactions (halogen bonding) . This interaction could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that halometalates of group 15 and 16 elements can form supramolecular associates with di- or polyhalogen fragments . These compounds can be prepared via rather straightforward synthetic approaches .

Result of Action

It’s known that these compounds demonstrate physical properties relevant for potential utilization as light absorbers (narrow band gaps and relatively high thermal decomposition points) .

Action Environment

It’s known that the formation of supramolecular associates with di- or polyhalogen fragments is influenced by halogen···halogen contacts .

properties

IUPAC Name |

1-ethylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.HI/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRVQSSHFLOXGR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049364 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872-90-2 | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC35668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ONQ84GL0M0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H-Naphtho[2,1-b]pyran-3-one, 2-(4-methoxybenzoyl)-](/img/structure/B3057944.png)

![N-[4-[[4-(adamantane-1-carbonylamino)phenyl]methyl]phenyl]adamantane-1-carboxamide](/img/structure/B3057947.png)